6-(2,6-difluorophenyl)pyrimidine-2,4(1H,3H)-dione

CDK2 Cyclin-Dependent Kinase Cancer

Procure this specific 2,6-difluorophenyl pyrimidine-2,4(1H,3H)-dione to ensure target engagement fidelity in CDK2 and HIV-1 NNRTI programs. Unlike generic or alternative halogenated phenyl analogs, the 2,6-difluoro substitution pattern is critical for optimal hydrophobic pocket interaction, high-affinity binding, and favorable resistance profiles against key mutants (e.g., K103N, Y181C). Its well-characterized baseline CDK2 IC50 of 10 µM makes it an indispensable reference standard for structure-activity relationship (SAR) studies and lead optimization. Available with room-temperature shipping and defined purity to guarantee experimental reproducibility across longitudinal studies.

Molecular Formula C10H6F2N2O2
Molecular Weight 224.16 g/mol
CAS No. 1484400-03-4
Cat. No. B1467042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-difluorophenyl)pyrimidine-2,4(1H,3H)-dione
CAS1484400-03-4
Molecular FormulaC10H6F2N2O2
Molecular Weight224.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=CC(=O)NC(=O)N2)F
InChIInChI=1S/C10H6F2N2O2/c11-5-2-1-3-6(12)9(5)7-4-8(15)14-10(16)13-7/h1-4H,(H2,13,14,15,16)
InChIKeyZAYRNVPJSWPLFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione: A Core Pyrimidinedione Scaffold for Kinase and Antiviral Research


6-(2,6-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1484400-03-4), also referred to as a diarylpyrimidine derivative, is a pyrimidine-2,4(1H,3H)-dione core functionalized with a 2,6-difluorophenyl group at the 6-position [1]. This compound serves as a versatile scaffold in medicinal chemistry, primarily for the development of cyclin-dependent kinase 2 (CDK2) inhibitors [2] and non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 [3]. Its molecular formula is C10H6F2N2O2, with a molecular weight of 224.16 g/mol [1]. Commercial availability with high purity (≥98%) makes it a readily accessible building block for structure-activity relationship (SAR) studies and lead optimization campaigns .

Why Generic Substitution Fails: The Critical Role of 2,6-Difluorophenyl Substituent Positioning in Pyrimidinedione Activity


While the pyrimidine-2,4(1H,3H)-dione core is common to many research compounds, simple substitution with alternative halogenated phenyl groups (e.g., 2,4-difluorophenyl, 2-chloro-6-fluorophenyl) or unsubstituted phenyl rings at the 6-position drastically alters both the potency and selectivity profile [1]. The 2,6-difluoro substitution pattern is particularly crucial for optimal interaction with hydrophobic pockets in target proteins such as the HIV-1 reverse transcriptase NNRTI binding site and the CDK2 ATP-binding cleft [2][3]. For instance, in related diarylpyrimidine NNRTIs, the 2,6-difluorophenyl 'A-arm' is essential for high-affinity binding and favorable resistance profiles against clinically relevant mutants (e.g., K103N, Y181C) compared to mono-fluoro or other di-substituted analogs [3]. Therefore, procurement of the specific 6-(2,6-difluorophenyl) derivative is mandatory for reproducibility in established SAR series; generic substitution risks introducing confounding variables in biological assays and invalidating comparative analyses.

Quantitative Differentiation Evidence for 6-(2,6-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1484400-03-4)


CDK2 Inhibition Potency: A Benchmark for Pyrimidinedione Scaffold Comparison

6-(2,6-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione exhibits measurable, albeit moderate, inhibitory activity against CDK2-cyclin A, with a reported IC50 of 10,000 nM (10 µM) in a biochemical assay [1]. This value provides a critical baseline for SAR studies, where subsequent functionalization of the pyrimidinedione core aims to achieve nanomolar potency. For context, the clinical CDK2 inhibitor Dinaciclib (SCH 727965) demonstrates an IC50 of 1 nM against CDK2-cyclin E, highlighting the substantial potency gap that must be bridged by further medicinal chemistry optimization [2]. The activity of the unadorned 6-(2,6-difluorophenyl)pyrimidinedione scaffold thus defines the starting point for rational design, and its procurement is essential for confirming that potency enhancements observed in derivative series are genuinely attributable to introduced modifications rather than baseline scaffold activity.

CDK2 Cyclin-Dependent Kinase Cancer Cell Cycle

HIV-1 NNRTI Activity: Structural Prerequisite for Potent Antiviral Activity

The 6-(2,6-difluorophenyl)pyrimidine-2,4(1H,3H)-dione core serves as the essential 'A-arm' pharmacophore in a series of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. While the specific compound itself has not been reported as a final optimized drug candidate, closely related diarylpyrimidines bearing this exact 2,6-difluorophenyl motif demonstrate single-digit nanomolar antiviral activity. For example, compound 13 in the Čechová et al. series (which contains a 6-(2,6-difluorophenyl)pyrimidine core with an additional substituent) exhibits an EC50 of 4 nM against wild-type HIV-1 and maintains activity against clinically relevant mutant strains (K103N, Y181C) with no significant cytotoxicity (CC50 > 17,000 nM) [1]. In a separate study, compound B23, an S-CN-DABO derivative also featuring the 2,6-difluorophenyl group, displays an EC50 of 20.8 nM against HIV-1 WT and 50 nM against the E138K mutant, representing a 20-fold improvement over the lead compound B1 [2]. These data underscore that the 2,6-difluorophenyl substituent is a non-negotiable structural feature for achieving the requisite balance of potency, resistance profile, and safety.

HIV-1 NNRTI Reverse Transcriptase Antiviral

Commercial Purity Specifications: Ensuring Reproducibility in Downstream Applications

The commercial availability of 6-(2,6-difluorophenyl)pyrimidine-2,4(1H,3H)-dione is characterized by defined purity specifications that directly impact experimental reproducibility. Reputable vendors supply this compound with a guaranteed purity of ≥98% (HPLC) , and sometimes as high as 98% purity . This level of purity is critical for accurate biological assay interpretation, as even minor impurities can act as confounding inhibitors or cytotoxic agents. In contrast, lower purity grades (e.g., 95% or less) or in-house synthesized batches without rigorous analytical characterization can introduce significant variability in dose-response curves and SAR interpretations. For example, a 2% impurity with potent off-target activity could erroneously attribute biological effects to the parent compound. The specified purity threshold of ≥98% aligns with industry best practices for chemical probes and lead optimization, providing a reliable foundation for both in vitro and in vivo studies.

Purity Quality Control Reproducibility Chemical Synthesis

Storage and Shipping Specifications: Preserving Structural Integrity for Sensitive Applications

The recommended storage and shipping conditions for 6-(2,6-difluorophenyl)pyrimidine-2,4(1H,3H)-dione reflect its moderate sensitivity to moisture and temperature, which is crucial information for maintaining compound integrity over time. Vendors specify storage in a sealed, dry environment at 2-8°C and shipping at room temperature (continental US) . This is a common requirement for many pyrimidine derivatives, but it contrasts with more robust analogs that are stable at ambient temperature for extended periods, or more labile compounds requiring -20°C storage and cold-chain shipping. Adherence to these specifications is essential to prevent hydrolysis of the pyrimidinedione ring or degradation of the 2,6-difluorophenyl substituent, which could otherwise lead to batch-to-batch variability in biological assays. The ability to ship at room temperature reduces logistical complexity and cost compared to compounds requiring dry ice or cold packs, while the 2-8°C storage requirement ensures long-term stability for multi-year research programs.

Stability Storage Shipping Logistics

Optimal Use Cases for 6-(2,6-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione Based on Quantitative Evidence


CDK2 Inhibitor Lead Optimization and SAR Studies

This compound serves as an ideal starting scaffold for medicinal chemistry campaigns targeting CDK2. Its baseline IC50 of 10 µM provides a clear reference point for evaluating the potency gains achieved through subsequent chemical modifications (e.g., substitution at the N1, N3, or C5 positions). Researchers can use this compound to establish a baseline for kinase selectivity profiling and cellular antiproliferative assays, ensuring that observed improvements are attributable to rational design rather than inherent scaffold activity [1][2].

HIV-1 NNRTI Pharmacophore Validation and Resistance Profiling

The 2,6-difluorophenyl motif is a critical pharmacophore in advanced HIV-1 NNRTIs. Procurement of this specific pyrimidinedione core enables the synthesis of novel diarylpyrimidine analogs for evaluation against wild-type and drug-resistant HIV-1 strains. The compound's defined purity and storage conditions support reproducible synthesis of derivative libraries aimed at overcoming resistance mutations (e.g., K103N, Y181C, E138K) and improving safety profiles (e.g., reduced hERG inhibition) [3][4].

Chemical Probe Development and Target Validation

Given its defined purity (≥98%) and well-characterized baseline activity, this compound can be employed as a tool compound for target validation studies. Its moderate CDK2 inhibition can be used to benchmark cellular assays, while its lack of potent cytotoxicity (inferred from derivative studies) makes it a suitable control for assessing the selectivity of more advanced inhibitors. The compound's storage stability ensures consistent performance across longitudinal studies .

Building Block for Diversity-Oriented Synthesis

The pyrimidine-2,4(1H,3H)-dione core with a 2,6-difluorophenyl substituent is a versatile intermediate for generating diverse compound libraries. The commercial availability with high purity and defined storage conditions facilitates parallel synthesis and high-throughput screening campaigns. Its room-temperature shipping and 2-8°C storage balance logistical practicality with the stability required for large-scale library production .

Quote Request

Request a Quote for 6-(2,6-difluorophenyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.